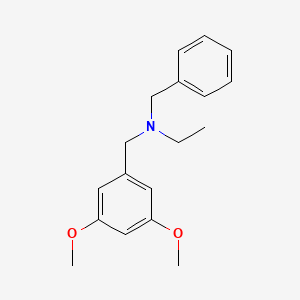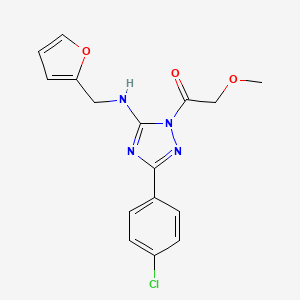![molecular formula C15H12ClFN2O2S B5704072 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as CTM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been widely studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been studied for its ability to modulate immune responses and inhibit inflammation.
Mécanisme D'action
The mechanism of action of 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide involves its binding to the active site of target proteins, such as enzymes and receptors, and modulating their activity. 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as matrix metalloproteinases and histone deacetylases. 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has also been shown to modulate the activity of receptors involved in immune responses, such as Toll-like receptors.
Biochemical and Physiological Effects
5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have various biochemical and physiological effects, depending on the target protein and cell type. In cancer cells, 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of genes involved in cancer cell survival and metastasis. In immune cells, 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells such as macrophages and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide. One potential direction is the investigation of 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide's potential as a therapeutic agent for neurodegenerative diseases. Another potential direction is the study of 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide's effects on the gut microbiome and its potential as a modulator of gut-brain communication. Additionally, the development of novel 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide analogs with improved pharmacological properties and selectivity is a promising direction for future research.
Méthodes De Synthèse
5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-fluoroaniline to form 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide.
Propriétés
IUPAC Name |
5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2S/c1-21-13-7-6-9(16)8-10(13)14(20)19-15(22)18-12-5-3-2-4-11(12)17/h2-8H,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSOUHMHJNXDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)


![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)

![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)
![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)

![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)


